molecular formula C9H11ClN2O3 B8698849 (4-Chloro-5-methoxy-2-nitro-phenyl)-dimethyl-amine

(4-Chloro-5-methoxy-2-nitro-phenyl)-dimethyl-amine

Cat. No.: B8698849
M. Wt: 230.65 g/mol
InChI Key: DTIZKWHNXLYGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-5-methoxy-2-nitro-phenyl)-dimethyl-amine is a useful research compound. Its molecular formula is C9H11ClN2O3 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-5-methoxy-N,N-dimethyl-2-nitroaniline

InChI

InChI=1S/C9H11ClN2O3/c1-11(2)7-5-9(15-3)6(10)4-8(7)12(13)14/h4-5H,1-3H3

InChI Key

DTIZKWHNXLYGOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trifluoro-methanesulfonic acid 4-chloro-5-methoxy-2-nitro-phenyl ester (1.0 g) in tetrahydrofuran (2.0 mL) is added dimethylamine (4.0 mL of a 40% aqueous solution) and the mixture is stirred at room temperature for approximately 15 hours. The solution is then concentrated under reduced pressure and the residue is dissolved in ethyl acetate and then washed with water. The aqueous layer is extracted once with ethyl acetate and the combined organic layers are washed with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate. The solvent is removed by evaporation under reduced pressure and the residue is triturated with hexanes to provide the desired product as a colorless solid.
Name
trifluoro-methanesulfonic acid 4-chloro-5-methoxy-2-nitro-phenyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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